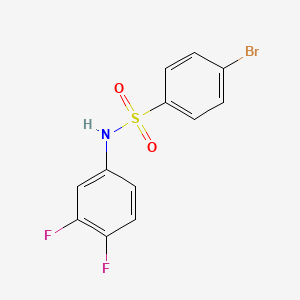

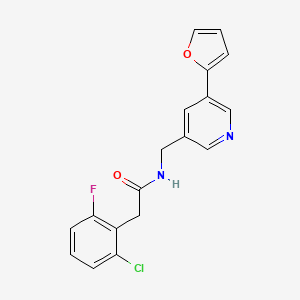

4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-N-(3,4-difluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8BrF2NO2S . It has an average mass of 348.163 Da and a monoisotopic mass of 346.942719 Da .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray diffraction and conformational analysis . Density functional theory (DFT) is often used to further calculate the molecular structure, and the results are generally consistent with the X-ray diffraction results . DFT can also be used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule .科学的研究の応用

Photodynamic Therapy Applications

4-Bromo-N-(3,4-difluorophenyl)benzenesulfonamide derivatives have been explored in the context of photodynamic therapy, particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives. These compounds exhibited promising properties as photosensitizers, including high singlet oxygen quantum yield, which is crucial for the effectiveness of Type II photodynamic therapy mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

Benzenesulfonamides, including derivatives of this compound, have been investigated for their potential in inhibiting certain enzymes. Gul et al. (2016) synthesized various 4-(2-substituted hydrazinyl)benzenesulfonamides and studied their inhibitory effects on human carbonic anhydrase I and II. These enzymes are significant in many physiological processes, and their inhibition can have therapeutic implications (Gul et al., 2016).

Catalytic Activity in Asymmetric Alkylation

Sulfonamide derivatives, including those structurally related to this compound, have shown potential in catalyzing asymmetric alkylation reactions. Itsuno, Yamamoto, and Takata (2014) demonstrated the use of 4-(bromomethyl)benzenesulfonamides in the quaternization of cinchonidine, resulting in compounds with highly enantioselective catalytic activity. This has implications in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals (Itsuno, Yamamoto, & Takata, 2014).

Sulfonamide-Sulfonimide Tautomerism

The study of sulfonamide derivatives also extends to understanding their tautomeric forms. Branowska et al. (2022) synthesized new 1,2,4-triazine-containing sulfonamide derivatives, including a compound structurally related to this compound. Their research provided insights into sulfonamide-sulfonimide tautomerism, which is significant in understanding the chemical behavior and potential applications of these compounds (Branowska et al., 2022).

特性

IUPAC Name |

4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-11(14)12(15)7-9/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGQJJFDBYSQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2941396.png)

![(3,5-Dimethoxyphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride](/img/structure/B2941398.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2941400.png)

![N-butyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2941402.png)

![2-(benzo[d]isoxazol-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide](/img/structure/B2941404.png)

![3-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941414.png)

![2-(4-Fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2941417.png)